molecular formula C57H105NaO10S B13772482 sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate CAS No. 67815-90-1

sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate

Cat. No.: B13772482
CAS No.: 67815-90-1
M. Wt: 1005.5 g/mol
InChI Key: RLFOMVDUCWAVPY-PBAYCENZSA-M
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Description

The compound sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate is a complex organic molecule. It is a sodium salt derivative of a sulfated fatty acid ester, often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate typically involves the esterification of fatty acids followed by sulfonation. The process begins with the reaction of octadec-9-enoic acid with glycerol to form the ester. This ester is then reacted with sulfur trioxide in the presence of a catalyst to introduce the sulfate group. The final step involves neutralizing the product with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.

    Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.

    Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in the production of cosmetics, personal care products, and cleaning agents due to its surfactant properties.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing it to solubilize hydrophobic substances in aqueous solutions. This property is crucial in its applications as a detergent and emulsifier. The molecular targets include cell membranes and proteins, where it disrupts lipid bilayers and denatures proteins, facilitating their solubilization.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate: Another surfactant with similar properties but a simpler structure.

    Sodium lauryl ether sulfate: A related compound with ether linkages, used in similar applications.

    Sodium stearate: A fatty acid salt with surfactant properties but lacking the sulfate group.

Uniqueness

Sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate is unique due to its complex structure, which provides enhanced surfactant properties and the ability to form stable micelles. This makes it particularly useful in applications requiring efficient solubilization of hydrophobic substances.

Properties

CAS No.

67815-90-1

Molecular Formula

C57H105NaO10S

Molecular Weight

1005.5 g/mol

IUPAC Name

sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate

InChI

InChI=1S/C57H106O10S.Na/c1-4-7-10-13-16-18-20-22-24-26-28-30-32-38-43-48-55(58)64-51-54(66-57(60)50-45-40-33-31-29-27-25-23-21-19-17-14-11-8-5-2)52-65-56(59)49-44-39-35-34-37-42-47-53(67-68(61,62)63)46-41-36-15-12-9-6-3;/h22-25,53-54H,4-21,26-52H2,1-3H3,(H,61,62,63);/q;+1/p-1/b24-22-,25-23-;

InChI Key

RLFOMVDUCWAVPY-PBAYCENZSA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC(CCCCCCCC)OS(=O)(=O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC(CCCCCCCC)OS(=O)(=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]

Origin of Product

United States

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